molecular formula C5H2N2O4 B12348466 5,6-Dioxopyrazine-2-carboxylic acid

5,6-Dioxopyrazine-2-carboxylic acid

Cat. No.: B12348466
M. Wt: 154.08 g/mol
InChI Key: PSGAFJILFDALEV-UHFFFAOYSA-N
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Description

5,6-Dioxopyrazine-2-carboxylic acid is a nitrogen-containing heterocyclic compound It features a pyrazine ring with two keto groups at positions 5 and 6, and a carboxylic acid group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dioxopyrazine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazine derivatives with oxidizing agents to introduce the keto groups at the desired positions. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dioxopyrazine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen in the presence of catalysts.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Substitution: Reagents like alcohols or amines are used in the presence of catalysts or activating agents.

Major Products Formed:

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Formation of 5,6-dihydroxypyrazine-2-carboxylic acid.

    Substitution: Formation of esters or amides depending on the substituent introduced.

Scientific Research Applications

5,6-Dioxopyrazine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism by which 5,6-dioxopyrazine-2-carboxylic acid exerts its effects involves interactions with various molecular targets. The keto groups and carboxylic acid moiety allow it to participate in hydrogen bonding and coordination with metal ions, influencing biological pathways and catalytic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Pyrazine-2-carboxylic acid: Lacks the keto groups at positions 5 and 6.

    5,6-Dihydroxypyrazine-2-carboxylic acid: A reduced form with hydroxyl groups instead of keto groups.

    Pyrrolopyrazine derivatives: Contain a fused pyrrole ring, exhibiting different biological activities.

Uniqueness: 5,6-Dioxopyrazine-2-carboxylic acid is unique due to the presence of both keto groups and a carboxylic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C5H2N2O4

Molecular Weight

154.08 g/mol

IUPAC Name

5,6-dioxopyrazine-2-carboxylic acid

InChI

InChI=1S/C5H2N2O4/c8-3-4(9)7-2(1-6-3)5(10)11/h1H,(H,10,11)

InChI Key

PSGAFJILFDALEV-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C(=O)N=C1C(=O)O

Origin of Product

United States

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